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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxybenzonitrile

Cat. No.: B1313443

For Researchers, Scientists, and Drug Development Professionals
Introduction

5-Fluoro-2-hydroxybenzonitrile is a substituted aromatic compound of interest in medicinal
chemistry and materials science. Its structural elucidation and characterization are critical for its
application in research and development. This technical guide provides a detailed overview of
the spectroscopic data for 5-Fluoro-2-hydroxybenzonitrile, focusing on Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Due to the limited availability of public experimental spectra for this specific compound, this
guide utilizes high-quality predicted data to provide a comprehensive analytical profile.

Chemical Structure

IUPAC Name: 5-Fluoro-2-hydroxybenzonitrile Molecular Formula: C7H4FNO Molecular
Weight: 137.11 g/mol CAS Number: 91407-41-9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. Below are the predicted *H and 3C NMR spectral data for 5-Fluoro-2-
hydroxybenzonitrile.

Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift

Coupling Constant

Multiplicity . Assignment
(ppm) (J) in Hz
J HH=9.0,J HF =
~7.30 dd "~ - H-3
7.5
J_HH=9.0,J_HH=
~7.15 dd - - H-4
3.0
J HF=9.0,J HH=
~6.90 ddd B - H-6
3.0,J HH=0.5
~5.50 s (broad) OH
Predicted 3C NMR Data (125 MHz, CDCls)
Chemical Shift (ppm) Assighment
~160.0 (d, J_CF = 245 Hz) C-5
~155.0 C-2
~120.0 (d, J_CF = 25 Hz) C-4
~118.0 (d, J_CF = 10 Hz) C-6
~117.0 CN
~115.0 (d, J_CF = 25 Hz) C-3
~105.0 C-1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR absorption bands for 5-Fluoro-2-hydroxybenzonitrile are summarized below.

Predicted IR Data
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Wavenumber (cm~?)

Intensity

Assignment

~3400 - 3200 Broad, Medium O-H stretch (phenolic)
~3100 - 3000 Medium Aromatic C-H stretch
~2230 Strong C=N stretch (nitrile)

~1620, ~1580, ~1500

Medium-Strong

Aromatic C=C skeletal

vibrations
~1250 Strong C-O stretch (phenol)
~1200 Strong C-F stretch
~850 - 800 Strong C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected fragmentation for 5-Fluoro-2-hydroxybenzonitrile is described

below.

Expected Mass Spectrometry Data (Electron lonization - EI)

The molecular ion peak (M*) is expected at m/z = 137. Key fragmentation pathways would

likely involve the loss of CO, HCN, and fluorine.

Expected Fragmentation Pattern

m/z Fragment

137 [C7H4FNQ]* (Molecular lon)

109 [M - COJ*

110 [M - HCNJ*

118 M- FJ*

o1 [CeHaF]*
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Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic
compound like 5-Fluoro-2-hydroxybenzonitrile.

1. NMR Spectroscopy

e Sample Preparation:

o

Weigh approximately 5-10 mg of the solid sample.

o

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

o

o

Cap the NMR tube and gently agitate to ensure complete dissolution.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve homogeneity.

[¢]

Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

[¢]

Acquire the 13C NMR spectrum, often using proton decoupling to simplify the spectrum.
2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid sample directly onto the ATR crystal.
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o Data Acquisition:

o

Lower the ATR press to ensure good contact between the sample and the crystal.

[¢]

Collect a background spectrum of the empty, clean ATR crystal.

[¢]

Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to generate the final absorbance or
transmittance spectrum.

[¢]

Clean the ATR crystal thoroughly after the measurement.
3. Mass Spectrometry (Electron lonization - El)
e Sample Preparation:

o For a direct insertion probe, a small amount of the solid sample is placed in a capillary
tube.

o For GC-MS, the sample must be dissolved in a volatile solvent and be thermally stable
and volatile enough to pass through the gas chromatograph.

o Data Acquisition:
o The sample is introduced into the high vacuum of the mass spectrometer.

o In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

o The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge ratio (m/z).

o The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Spectroscopic Techniques and Derived Information.

» To cite this document: BenchChem. [Spectroscopic Analysis of 5-Fluoro-2-
hydroxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313443#spectroscopic-data-of-5-fluoro-2-
hydroxybenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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